Maesopsin

説明

This compound has been reported in Hovenia trichocarpa, Rheum nanum, and Alphitonia whitei with data available.

isolated from Ceanothus americanus; structure in first source

Structure

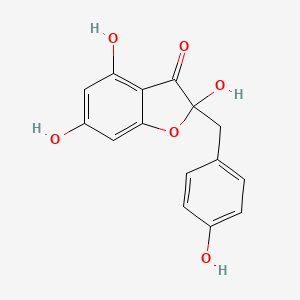

2D Structure

3D Structure

特性

IUPAC Name |

2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)7-15(20)14(19)13-11(18)5-10(17)6-12(13)21-15/h1-6,16-18,20H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFYFDPXORJJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975298 | |

| Record name | 2,4,6-Trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5989-16-2 | |

| Record name | Maesopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5989-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Maesopsin: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms of Maesopsin, a naturally occurring flavonoid. It consolidates current research findings on its enzymatic interactions, anticancer properties, and immunomodulatory effects. The information is presented to support further research and drug development initiatives.

Core Mechanisms of Action

This compound exerts its biological effects through several distinct mechanisms, primarily through the inhibition of key enzymes involved in neurotransmission and the modulation of signaling pathways that regulate cell proliferation, survival, and inflammation.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes, suggesting its potential therapeutic application in neurodegenerative diseases. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, as well as both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are critical in the metabolism of monoamine neurotransmitters.

Furthermore, this compound acts as an inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.[1]

Anticancer Activity and Gene Expression Modulation

This compound exhibits significant antiproliferative effects against a range of cancer cell lines. This activity is linked to its ability to modulate the expression of genes critical for cellular stress response and survival.

In acute myeloid leukemia (AML) cells, a glucoside derivative of this compound (this compound 4-O-β-D-glucoside, also referred to as TAT-2) has been shown to inhibit cell growth by halting proliferation rather than inducing cell death. Gene expression profiling of AML cells treated with this compound revealed the significant upregulation of three key genes:

-

Heme Oxygenase-1 (HMOX1): An enzyme that plays a crucial role in cellular defense against oxidative stress.

-

Sulphiredoxin 1 (SRXN1): An antioxidant protein involved in repairing oxidized proteins.

-

Breast Carcinoma Amplified Sequence 3 (BCAS3): A gene whose function is still under investigation but is implicated in cellular signaling.

The most significantly modulated gene was identified as Transcription Factor CP2 (TFCP2). The upregulation of HMOX1 and SRXN1 suggests that this compound's anticancer effect may be mediated, in part, by inducing a potent antioxidant and cytoprotective response.

Anti-inflammatory and Immunomodulatory Effects

This compound and its derivatives have demonstrated notable anti-inflammatory and immunosuppressive properties. Studies have shown that this compound 4-O-β-D-glucoside can inhibit the proliferation of activated T-lymphocytes. In macrophage cell models, it has been observed to reduce the activity of nitric oxide synthase 2 (NOS2) and the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). Additionally, it has been reported to inhibit the differentiation of Th17 cells, a subset of T-helper cells that play a key role in autoimmune and inflammatory diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies, providing key metrics for this compound's inhibitory and cytotoxic activities.

Table 1: Enzyme Inhibition

| Target Enzyme | IC50 Value (µM) | Source |

|---|---|---|

| Acetylcholinesterase (AChE) | 10.42 | |

| Monoamine Oxidase A (MAO-A) | 34.07 | |

| Monoamine Oxidase B (MAO-B) | 14.97 |

| Anaplastic Lymphoma Kinase (ALK) | 9.141 ± 0.301 |[1] |

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Source |

|---|---|---|---|

| CL40 | Colon Cancer | 2.68 ± 0.08 | |

| SW1417 | Colon Cancer | 8.52 ± 0.40 | |

| SPC-A-1 | Lung Cancer | < 5 | |

| SK-LU-1 | Lung Cancer | < 5 |

| 95D | Lung Cancer | < 5 | |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and workflows associated with this compound's mechanism of action.

Experimental Protocols

Detailed experimental protocols from the cited literature are not fully available. Therefore, generalized standard operating procedures for the key assays are provided below as a reference for researchers.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the general steps for assessing the effect of this compound on the viability of adherent cancer cell lines.

-

Cell Seeding:

-

Harvest and count cells from culture.

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in serum-free culture medium to achieve a range of final concentrations for testing. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective this compound concentrations or vehicle control.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the inhibitory effect of this compound on enzymes like AChE or MAOs using a spectrophotometric method.

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a buffer solution appropriate for the specific enzyme being assayed (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of the enzyme in the assay buffer.

-

Prepare a solution of the enzyme's specific substrate (e.g., acetylthiocholine for AChE) and a chromogenic reagent (e.g., DTNB for AChE) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add various concentrations of this compound (or vehicle control) to the wells.

-

Add the enzyme solution to each well and pre-incubate with this compound for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the change in absorbance over time at a specific wavelength. The rate of change is proportional to the enzyme activity.

-

Calculate the initial reaction velocity (V₀) for each this compound concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the log of the this compound concentration to calculate the IC50 value.

-

References

Maesopsin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maesopsin, a flavonoid compound, and its glycosidic derivatives have garnered significant interest within the scientific community due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing quantitative yields from various plant species. Furthermore, it outlines comprehensive experimental protocols for the extraction, isolation, and purification of this compound, emphasizing techniques such as maceration, column chromatography, and high-performance liquid chromatography (HPLC). The guide also elucidates the known biological mechanisms of this compound, including its role as an enzyme inhibitor and its impact on cellular signaling pathways implicated in cancer. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound and its Glycosides

This compound and its derivatives are distributed across a range of plant species. The primary sources identified in the literature are summarized below, with available quantitative data on their this compound content.

| Plant Species | Part of Plant | Compound | Yield (%) |

| Rhamnella gilgitica | Xylem | This compound | 1.02[1] |

| Artocarpus tonkinensis | Leaves | This compound 4-O-β-D-glucoside | 0.2[2] |

| Limoniastrum monopetalum | Leaves, Stems, Roots | This compound-6-O-glucoside | Present, not quantified |

| Alphitonia whitei | Not specified | This compound | Present, not quantified |

| Rheum nanum | Not specified | This compound | Present, not quantified |

| Hovenia trichocarpa | Not specified | This compound | Present, not quantified |

Extraction and Purification Methodologies

The isolation of this compound and its glycosides from plant matrices involves a multi-step process encompassing extraction, fractionation, and purification. Below are detailed experimental protocols that can be adapted for various plant sources.

General Extraction and Fractionation Workflow

The following diagram illustrates a general workflow for the extraction and fractionation of this compound from plant material.

Detailed Experimental Protocols

2.2.1. Maceration Protocol for Limoniastrum monopetalum

This protocol is adapted from methods used for the extraction of flavonoids from Limoniastrum monopetalum.[3]

-

Preparation of Plant Material: Air-dry the leaves, stems, or roots of Limoniastrum monopetalum at room temperature and grind them into a fine powder.

-

Extraction:

-

Weigh 1 kg of the powdered plant material and place it in a large container.

-

Add a sufficient volume of methanol to fully submerge the powder.

-

Stir the mixture at room temperature for 72 hours.

-

-

Filtration and Concentration:

-

Filter the mixture to separate the solid plant material from the methanol extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

2.2.2. Ethanolic Extraction and Fractionation for Artocarpus tonkinensis

This protocol is based on the methods described for the isolation of this compound 4-O-β-D-glucoside from Artocarpus tonkinensis.[4][5][6]

-

Extraction:

-

Extract the dried leaves of Artocarpus tonkinensis with 70% ethanol.

-

Concentrate the ethanolic extract to dryness.

-

-

Fractionation:

-

Suspend the dried extract in water and partition it with n-butanol.

-

Separate the n-butanol layer, which will contain the this compound glycoside.

-

Concentrate the n-butanol fraction to yield the enriched extract for further purification.

-

2.2.3. Column Chromatography for Purification

Column chromatography is a crucial step for the isolation of pure this compound and its glycosides from the enriched fractions.

-

Stationary Phases:

-

Silica Gel: Effective for the separation of flavonoids based on polarity. A gradient elution system of hexane and ethyl acetate is commonly used.[7]

-

Sephadex LH-20: Utilized for size-exclusion chromatography, which separates molecules based on their size. Elution is typically performed with methanol.[8]

-

Macroporous Resins (e.g., AB-8): These are effective for the preparative purification of total flavonoids. The process involves adsorption of the crude extract onto the resin followed by elution with a gradient of ethanol.[9]

-

-

General Column Chromatography Protocol:

-

Pack a glass column with the chosen stationary phase slurried in the initial mobile phase.

-

Dissolve the dried extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a solvent system of increasing polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.

-

Combine the fractions containing the pure compound and evaporate the solvent.

-

2.2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound or its derivatives, preparative HPLC is the final purification step.[10][11][12]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape.

-

Injection and Collection: Inject the partially purified fraction from column chromatography onto the preparative HPLC column. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

-

Post-purification: Evaporate the solvent from the collected fraction to obtain the pure compound.

HPLC Method for Quantification of this compound

A validated HPLC method is essential for the quantitative analysis of this compound in plant extracts. The following method was developed for the determination of this compound in Rhamnella gilgitica.[1]

| Parameter | Specification |

| Column | ODS (Octadecylsilane) |

| Mobile Phase | Methanol:Water (28:27) containing 0.05 mol/L KH2PO4 (pH 4) |

| Detection Wavelength | 290 nm (UV) |

| Recovery | 98.9% |

| RSD | 2.1% |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily as an inhibitor of key enzymes and as a modulator of cellular signaling pathways involved in cancer.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE). These enzymes are significant targets in the treatment of neurodegenerative diseases.

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | 10.42 |

| Monoamine Oxidase A (MAO-A) | 34.07 |

| Monoamine Oxidase B (MAO-B) | 14.97 |

3.1.1. Mechanism of MAO and AChE Inhibition

The diagrams below illustrate the general mechanism of action for MAO and AChE inhibitors.

Anticancer Activity and Associated Signaling Pathways

This compound and its glycosides have demonstrated antiproliferative effects in various cancer cell lines. This compound 4-O-β-D-glucoside, isolated from Artocarpus tonkinensis, has been shown to inhibit the growth of acute myeloid leukemia (AML) cells.[13] This effect is associated with the upregulation of several key genes.

3.2.1. Proposed Signaling Pathway in Acute Myeloid Leukemia

Gene expression profiling has revealed that this compound 4-O-β-D-glucoside modulates the expression of several genes, with Transcription Factor CP2 (TFCP2) being significantly affected. This leads to the upregulation of downstream targets involved in cellular stress response and differentiation.[5][13]

Conclusion

This compound and its glycosides represent a promising class of natural compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, detailed methodologies for their extraction and purification, and an exploration of their biological mechanisms of action. The presented protocols and data are intended to facilitate further research and development in the fields of natural product chemistry and pharmacology. The continued investigation into this compound and its derivatives may lead to the development of novel therapeutic agents for a range of diseases, including neurodegenerative disorders and cancer.

References

- 1. [Determination of this compound in shengdeng (Rhamnella gilgitica Mansf. et Melch) by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical analysis, biological activities of methanolic extracts and an isolated flavonoid from Tunisian Limoniastrum monopetalum (L.) Boiss: an in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunosuppressive auronol glycosides from Artocarpus tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo anticancer activity of this compound 4-O-β-glucoside isolated from leaves of Artocarpus tonkinensis A. Chev. Ex Gagnep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and identification of flavonoids components from Pteris vittata L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. lcms.cz [lcms.cz]

- 13. This compound 4-O-beta-D-glucoside, a natural compound isolated from the leaves of Artocarpus tonkinensis, inhibits proliferation and up-regulates HMOX1, SRXN1 and BCAS3 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Maesopsin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesopsin, a flavonoid belonging to the flavan group, has emerged as a compound of significant interest within the scientific community. Primarily isolated from plants such as Maesopsis eminii, Artocarpus tonkinensis, and Limoniastrum monopetalum, this compound and its glycosidic derivatives exhibit a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known biological effects of this compound, focusing on its anticancer, enzyme inhibitory, and antimicrobial properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, providing a clear comparison of its efficacy across various experimental models.

Table 1: Anticancer Activity of this compound and its Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| This compound | SPC-A-1 (Lung Cancer) | Inhibitory | < 5 | [1] |

| This compound | SK-LU-1 (Lung Cancer) | Inhibitory | < 5 | [1] |

| This compound | 95D (Lung Cancer) | Inhibitory | < 5 | [1] |

| This compound | CL40 (Colon Cancer) | Inhibitory | 2.68 ± 0.08 | [1] |

| This compound | SW1417 (Colon Cancer) | Inhibitory | 8.52 ± 0.40 | [1] |

| This compound 4-O-β-D-glucoside | OCI-AML (Acute Myeloid Leukemia) | Anti-proliferative | - | [4] |

| This compound-6-O-glucoside | Hela (Cervical Cancer) | Antiproliferative | 226 µg/mL | [3] |

| This compound-6-O-glucoside | A549 (Lung Carcinoma) | Antiproliferative | 242.52 µg/mL | [3] |

Table 2: Enzyme Inhibition by this compound

| Enzyme | Activity | IC50 (µM) | Reference |

| Monoamine Oxidase-A (MAO-A) | Inhibitory | 34.07 | [1] |

| Monoamine Oxidase-B (MAO-B) | Inhibitory | 14.97 | [1] |

| Acetylcholinesterase (AChE) | Inhibitory | 10.42 | [1] |

| Anaplastic Lymphoma Kinase (ALK) | Inhibitory | 9.141 ± 0.301 | [5] |

Table 3: Antibacterial Activity of this compound-6-O-glucoside

| Bacterial Strain | Activity | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Inhibitory | 67 | [3] |

| Pseudomonas aeruginosa | Inhibitory | 67 | [3] |

| Escherichia coli | Inhibitory | 62.5 | [3] |

| Enterococcus faecalis | Inhibitory | 78.12 | [3] |

Signaling Pathways Modulated by this compound

This compound and its derivatives exert their biological effects by modulating several key signaling pathways. In cancer, this compound has been shown to induce apoptosis and inhibit proliferation. Specifically, this compound 4-O-β-D-glucoside has been observed to upregulate Heme Oxygenase-1 (HMOX1) and Sulphiredoxin 1 (SRXN1), both of which are involved in cellular stress responses and antioxidant defense.[4][6] The upregulation of these genes suggests a mechanism by which this compound may protect normal cells from oxidative damage while promoting cell death in cancer cells. Furthermore, this compound has been found to inhibit Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase often implicated in the development of various cancers.[5]

The anti-inflammatory effects of flavonoids, in general, are attributed to their ability to modulate inflammatory pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.[7]

Below are diagrams illustrating the key signaling pathways influenced by this compound.

Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, detailed protocols for key experiments are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound stock solution (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

After 24 hours, treat the cells with various concentrations of this compound and incubate for a further 48-72 hours. Include a vehicle control (DMSO) and a negative control (medium only).

-

Following the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Enzyme Inhibition: Monoamine Oxidase (MAO) Assay

This spectrophotometric assay measures the activity of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

This compound stock solution

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the respective MAO enzyme and this compound at various concentrations in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Monitor the change in absorbance at 316 nm for the formation of 4-hydroxyquinoline from kynuramine (MAO-A) or at 250 nm for the formation of benzaldehyde from benzylamine (MAO-B) in a continuous mode.

-

Calculate the initial reaction rates and determine the percentage of inhibition.

-

Calculate the IC50 value from the dose-response curve.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

This compound stock solution

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Microplate reader

Procedure:

-

In a 96-well plate, add Tris-HCl buffer, this compound at various concentrations, and the AChE enzyme solution.

-

Add DTNB solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate ATCI.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the rate of reaction and the percentage of inhibition.

-

Determine the IC50 value from the dose-response curve.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Sterile 96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Conclusion

This compound is a promising natural flavonoid with a diverse range of biological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, bioavailability, and the elucidation of more detailed molecular mechanisms to pave the way for its potential clinical applications.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. protocols.io [protocols.io]

- 6. scribd.com [scribd.com]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Maesopsin Derivatives and Analogues for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesopsin, a natural product found in plants such as Alphitonia whitei and Hovenia trichocarpa, has emerged as a promising scaffold in medicinal chemistry.[1] This technical guide provides a comprehensive overview of this compound and its derivatives and analogues, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this class of compounds.

This compound and its analogues have demonstrated a wide range of biological activities, including inhibitory effects on key enzymes implicated in neurodegenerative diseases and cancer.[2][3][4] Furthermore, studies on this compound glucosides have revealed their potential to modulate signaling pathways involved in hematological malignancies.[5][6] This guide will delve into the quantitative data supporting these findings, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways through which these compounds exert their effects.

Biological Activities and Quantitative Data

This compound and its derivatives have been evaluated against a variety of biological targets, demonstrating significant inhibitory potential. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the activities of different compounds.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| This compound | Monoamine Oxidase A (MAO-A) | 34.07 | [2] |

| This compound | Monoamine Oxidase B (MAO-B) | 14.97 | [2] |

| This compound | Acetylcholinesterase (AChE) | 10.42 | [2] |

| This compound | Anaplastic Lymphoma Kinase (ALK) | 9.141 ± 0.301 | [3][4] |

Table 1: Enzyme Inhibitory Activities of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against several key enzymes.

| Compound | Cancer Cell Line | IC50 Value (µM) | Source |

| This compound | Lung Cancer (SPC-A-1) | < 5 | [2] |

| This compound | Lung Cancer (SK-LU-1) | < 5 | [2] |

| This compound | Lung Cancer (95D) | < 5 | [2] |

| This compound | Colon Cancer (CL40) | Not specified | [2] |

| This compound | Colon Cancer (SW1417) | Not specified | [2] |

| This compound | Colon Cancer (LS1034) | Not specified | [2] |

| This compound | Colon Cancer (SW480) | Not specified | [2] |

| Bavachin | Anaplastic Lymphoma Kinase (ALK) | 0.018 ± 0.007 | [3][4] |

| Bavachinin | Anaplastic Lymphoma Kinase (ALK) | 1.830 ± 0.012 | [3][4] |

| Garcinoic Acid | Anaplastic Lymphoma Kinase (ALK) | 0.048 ± 0.003 | [3][4] |

| Bilobol | Anaplastic Lymphoma Kinase (ALK) | 0.970 ± 0.030 | [3][4] |

Table 2: Anticancer Activities of this compound and Related Compounds. This table summarizes the cytotoxic effects of this compound and other natural compounds against various cancer cell lines, along with their inhibitory activity against ALK.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.

Synthesis of this compound Derivatives (General Procedures)

While specific protocols vary depending on the desired derivative, the following outlines general synthetic strategies.

Isolation of this compound-6-O-glucoside from Plant Material:

A representative procedure for the isolation of this compound derivatives from natural sources involves solvent extraction and chromatographic separation.

-

Extraction: The plant material (e.g., leaves) is dried, ground, and extracted with a suitable solvent such as methanol. The crude extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to yield different fractions.

-

Chromatographic Separation: The desired fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to isolate the target compound. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Procedure for the Synthesis of Aplysinopsin Analogs (as a representative synthesis of related indole derivatives):

A common method for synthesizing indole-based compounds involves the condensation of an indole-3-carboxaldehyde with a suitable heterocyclic partner.

-

Reaction Setup: A mixture of the appropriate indole-3-carboxaldehyde, a heterocyclic compound (e.g., hydantoin or creatinine), and a catalyst (e.g., ammonium acetate or piperidine) in a suitable solvent (e.g., acetic acid or ethanol) is prepared.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period (e.g., 2-12 hours) or subjected to microwave irradiation for a shorter duration (e.g., 30-60 seconds).

-

Workup and Purification: After completion of the reaction (monitored by Thin Layer Chromatography), the mixture is cooled, and the product is collected by filtration or extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

-

Characterization: The final product is characterized by its melting point, IR, NMR (¹H and ¹³C), and mass spectral data.

Biological Assays

Monoamine Oxidase (MAO) Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B.

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and the substrate (e.g., kynuramine) are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme solution at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Reaction Termination and Detection: The reaction is stopped after a specific time by adding a strong base (e.g., 2N NaOH). The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is measured fluorometrically at appropriate excitation and emission wavelengths (e.g., 310 nm excitation and 400 nm emission).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This colorimetric assay measures the inhibition of AChE activity.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: The test compound is pre-incubated with the AChE enzyme solution at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

-

Reaction Initiation: The reaction is started by adding the substrate (acetylthiocholine iodide) and DTNB to the enzyme-inhibitor mixture.

-

Detection: The absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) is measured spectrophotometrically at 412 nm over time.

-

Data Analysis: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor, and the IC50 value is subsequently calculated.

Anaplastic Lymphoma Kinase (ALK) Enzymatic Assay:

This assay evaluates the inhibitory effect of compounds on ALK activity.

-

Assay Components: The assay typically includes recombinant ALK enzyme, a suitable substrate peptide (e.g., a synthetic peptide derived from a known ALK substrate), and ATP.

-

Reaction Mixture: The test compound is incubated with the ALK enzyme in a reaction buffer containing the substrate and ATP.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope-based assays (measuring the incorporation of ³²P from [γ-³²P]ATP), antibody-based detection of the phosphorylated substrate (e.g., ELISA), or luminescence-based assays that measure the amount of ATP consumed.

-

Data Analysis: The IC50 value is determined by measuring the enzyme activity at different concentrations of the inhibitor.

Cell Viability (MTT) Assay:

This assay assesses the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways

This compound derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and stress response. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: TGF-β signaling pathway stimulated by this compound 4-O-β-D-glucoside.

Caption: Upregulation of HMOX1 and SRXN1 by this compound 4-O-β-D-glucoside.

Caption: General workflow for enzyme inhibition assays.

Conclusion

This compound and its derivatives represent a versatile class of natural products with significant therapeutic potential. Their demonstrated inhibitory activity against key enzymes in neurodegenerative diseases and cancer, coupled with their ability to modulate important cellular signaling pathways, makes them attractive lead compounds for drug development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers in this field. Further exploration of the structure-activity relationships of this compound analogues and the development of more efficient synthetic routes will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson’s Homologation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Maesopsin (CAS Number: 5989-16-2) for Researchers and Drug Development Professionals

An overview of the chemical properties, biological activities, and mechanisms of action of the flavonoid Maesopsin, tailored for the scientific community.

This compound, a naturally occurring flavonoid with the CAS number 5989-16-2, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for assessing its biological activity, and an exploration of its known mechanisms of action, with a focus on its anticancer and antimicrobial properties.

Core Properties of this compound

This compound is a flavonoid compound with the chemical formula C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol .[1] Its systematic IUPAC name is 2-(4-hydroxybenzyl)-2,4,6-trihydroxy-1-benzofuran-3(2H)-one. The compound typically appears as a solid.

| Property | Value | Source |

| CAS Number | 5989-16-2 | [1] |

| Molecular Formula | C₁₅H₁₂O₆ | [1] |

| Molecular Weight | 288.25 g/mol | [1] |

| Melting Point | 218-220 °C | N/A |

| Boiling Point (Predicted) | 620.0 ± 55.0 °C | N/A |

| Density (Predicted) | 1.646 ± 0.06 g/cm³ | N/A |

| Solubility | Soluble in DMSO |

Anticancer Activity and Experimental Protocols

This compound has demonstrated notable cytotoxic effects against various cancer cell lines, particularly those of the lung and colon.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) values of this compound against several human cancer cell lines have been determined, showcasing its potential as an anticancer agent.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| 95D | Lung Cancer | 8.31 ± 0.20 |

| SPC-A-1 | Lung Cancer | 12.64 ± 0.84 |

| SK-LU-1 | Lung Cancer | 31.47 ± 2.15 |

| CL40 | Colon Cancer | 2.68 ± 0.08 |

| SW1417 | Colon Cancer | 8.52 ± 0.40 |

Note: The original source for colon cancer cell lines provided IC50 values in µM. These have been converted to µg/mL for consistency, assuming the provided molecular weight of 288.25 g/mol .

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Human cancer cell lines (e.g., A549, Hela)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% (w/v) glutamine, and antibiotics (10,000 U/mL penicillin and 100 µg/mL streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Inoculate 200 μL of growth medium containing 5 × 10³ cells into each well of a 96-well plate.

-

Adhesion: Allow the cells to adhere for 24 hours in a CO₂ incubator.

-

Treatment: Expose the cells to various concentrations of this compound (e.g., 125, 250, 500, 800, 1000 µg/mL) in fresh growth medium for 48 hours.[2] Include untreated cells as a control.

-

MTT Addition: Add 10 μL of MTT solution to each well and incubate for an additional 2 hours.[2]

-

Formazan Solubilization: After the incubation, carefully remove the medium and add a suitable solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.

Antimicrobial Activity and Experimental Protocols

This compound and its derivatives have shown inhibitory effects against various oral pathogens.

Antimicrobial Activity Data

A fraction containing this compound-6-O-glucoside exhibited the following Minimum Inhibitory Concentration (MIC) values:

| Pathogen | MIC (µg/mL) |

| Escherichia coli | 62.5 |

| Enterococcus faecalis | 78.12 |

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria.

Materials:

-

Bacterial strains (e.g., Escherichia coli ATCC 25922)

-

Appropriate bacterial growth medium

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight at 37°C. Adjust the optical density of the bacterial suspension at 600 nm to between 0.08 and 0.1, corresponding to a microbial density of 10⁶ to 10⁸ CFU/mL.[2]

-

Serial Dilution: Prepare a series of twofold dilutions of the this compound stock solution in the growth medium within the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no this compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 24 hours.[2]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible growth of the microorganism.[2]

Mechanism of Action: Regulation of Transcription Factor CP2

A key aspect of this compound's biological activity appears to be its ability to modulate gene expression. Studies have shown that this compound can alter the expression of numerous genes, with the most significantly modulated being the Transcription Factor CP2 (TFCP2) . TFCP2 is a crucial regulator of various cellular processes, and its dysregulation is implicated in cancer. This compound's interaction with this pathway suggests a potential mechanism for its anticancer effects. The precise upstream signaling events initiated by this compound that lead to the modulation of TFCP2 are still under investigation. A proposed logical relationship is that this compound, upon entering a cancer cell, triggers a series of intracellular signals that ultimately impact the expression or activity of TFCP2. This, in turn, would affect the transcription of TFCP2 target genes, leading to the observed cytotoxic effects.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

- 1. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]

- 2. Phytochemical analysis, biological activities of methanolic extracts and an isolated flavonoid from Tunisian Limoniastrum monopetalum (L.) Boiss: an in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

Maesopsin: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Maesopsin, a naturally occurring flavonoid, and its derivatives, exploring their promising therapeutic applications. The document synthesizes current research findings, focusing on the compound's enzyme-inhibiting and anticancer properties. It includes quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development.

Core Biological Activities: Quantitative Data

This compound and its glycosides have demonstrated significant inhibitory activity across a range of biological targets, including enzymes implicated in neurodegenerative diseases and various cancer cell lines. The following tables summarize the quantitative data from in vitro studies.

Table 1: Enzyme Inhibitory Activity of this compound

| Target Enzyme | IC50 Value (µM) | Therapeutic Area | Reference |

| Acetylcholinesterase (AChE) | 10.42 | Alzheimer's Disease | |

| Monoamine Oxidase A (MAO-A) | 34.07 | Neurodegenerative Diseases | |

| Monoamine Oxidase B (MAO-B) | 14.97 | Neurodegenerative Diseases | |

| Anaplastic Lymphoma Kinase (ALK) | 9.141 ± 0.301 | Cancer |

Table 2: In Vitro Anticancer Activity (IC50)

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | SPC-A-1, SK-LU-1, 95D | Lung Cancer | < 5 µM | |

| This compound | CL40 | Colon Cancer | 2.68 ± 0.08 µM | |

| This compound | SW1417 | Colon Cancer | 8.52 ± 0.40 µM | |

| This compound | LS1034 | Colon Cancer | 9.16 ± 0.71 µg/mL | |

| This compound | SW480 | Colon Cancer | 11.21 ± 0.80 µg/mL | |

| This compound-6-O-glucoside | Hela | Cervical Cancer | 226 µg/mL | [1] |

| This compound-6-O-glucoside | A549 | Lung Cancer | 242.52 µg/mL | [1] |

Table 3: Antimicrobial Activity (MIC)

| Compound | Microorganism | MIC Value (µg/mL) | Reference |

| This compound-6-O-glucoside | Escherichia coli | 62.5 | [1] |

| This compound-6-O-glucoside | Enterococcus faecalis | 78.12 | [1] |

Key Therapeutic Areas and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple biological pathways. Its efficacy has been most notably explored in oncology and neurodegenerative diseases.

Anticancer Potential

This compound and its glucoside derivative, this compound 4-O-β-glucoside (also referred to as TAT2), exhibit significant anticancer properties both in vitro and in vivo.

In Vitro Cytotoxicity: this compound has demonstrated potent cytotoxic effects against various lung and colon cancer cell lines. Its activity is comparable to or, in some cases, superior to the standard chemotherapeutic agent 5-Fluorouracil (5FU) in colon cancer cell lines.

In Vivo Antitumor Activity: In a preclinical model using Lewis lung carcinoma (LLC) tumor-bearing mice, oral administration of this compound 4-O-β-glucoside at doses of 100 and 200 mg/kg body weight led to decreased tumor growth and an increased survival rate.[2] The compound showed low toxicity at doses up to 2000 mg/kg body weight, highlighting its potential as a safe therapeutic agent.[2]

Mechanism in Acute Myeloid Leukemia (AML): Studies on the OCI-AML cell line revealed that this compound 4-O-β-glucoside inhibits cell growth by suppressing proliferation rather than inducing cell death.[3] Gene expression analysis identified that the compound modulates 19 genes, with Transcription factor CP2 (TFCP2) being the most significantly affected.[3] Further validation confirmed the consistent up-regulation of Hemeoxygenase 1 (HMOX1), Sulphiredoxin 1 homolog (SRXN1), and Breast Carcinoma Amplified Sequence 3 (BCAS3).[3]

Neuroprotective Potential

This compound's inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) suggests its potential for treating neurodegenerative disorders like Alzheimer's disease. These enzymes are critical in regulating neurotransmitter levels, and their inhibition is a key strategy in managing disease symptoms. Molecular docking studies indicate that this compound forms strong connections with these enzymes, suggesting a high binding affinity and inhibitory potential.

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the therapeutic potential of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

The methylthiazoletetrazolium (MTT) assay was utilized to determine the inhibitory effect of this compound on the growth of lung cancer cell lines (SPC-A-1, SK-LU-1, and 95D) and colon cancer cell lines.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (and a control compound like 5FU) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

In Vivo Antitumor Activity: Lewis Lung Carcinoma Model

The antitumor efficacy of this compound 4-O-β-glucoside (TAT2) was evaluated in a murine model.[2]

Protocol Outline:

-

Animal Model: BALB/c mice are used for the study.

-

Tumor Induction: Mice are subcutaneously implanted in the right posterior flank with 2 x 10⁶ Lewis lung carcinoma (LLC) cells.

-

Treatment Groups: Once tumors are established, mice are randomized into groups: a control group, groups receiving different oral doses of TAT2 (e.g., 100 and 200 mg/kg), and a positive control group receiving a standard drug like doxorubicin.

-

Observation & Data Collection:

-

Tumor Growth: Tumor volume is measured regularly.

-

Mortality Rate: Animal survival is monitored and recorded.

-

Sample Collection: At the end of the study, blood is collected to determine hematological and biochemical parameters.

-

-

Analysis: The effects of TAT2 on tumor growth, survival, and physiological parameters are statistically analyzed to determine its antitumor activity.

References

- 1. Phytochemical analysis, biological activities of methanolic extracts and an isolated flavonoid from Tunisian Limoniastrum monopetalum (L.) Boiss: an in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo anticancer activity of this compound 4-O-β-glucoside isolated from leaves of Artocarpus tonkinensis A. Chev. Ex Gagnep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 4-O-beta-D-glucoside, a natural compound isolated from the leaves of Artocarpus tonkinensis, inhibits proliferation and up-regulates HMOX1, SRXN1 and BCAS3 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Maesopsin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesopsin, a C-glycosylated dihydrochalcone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the core enzymatic reactions, intermediates, and relevant quantitative data. Furthermore, it includes detailed experimental protocols for key assays and mandatory visualizations to facilitate a deeper understanding of the molecular processes involved in its synthesis.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound originates from the general flavonoid pathway, a well-characterized metabolic route in plants. The pathway commences with the precursor p-Coumaroyl-CoA and proceeds through a series of enzymatic conversions to yield the key intermediate, (+)-aromadendrin (also known as dihydrokaempferol). A crucial final step, catalyzed by a specific chalcone isomerase, leads to the formation of this compound.

Core Enzymatic Steps and Intermediates

The synthesis of this compound is a multi-step process involving several key enzymes. The pathway can be divided into two main stages: the formation of the precursor (+)-aromadendrin and its subsequent conversion to this compound.

Biosynthesis of (+)-Aromadendrin

The formation of (+)-aromadendrin follows the initial steps of the flavonoid biosynthesis pathway.

Step 1: Chalcone Synthase (CHS)

The pathway is initiated by the enzyme Chalcone Synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This reaction is a critical entry point into the flavonoid pathway[1].

Step 2: Chalcone Isomerase (CHI)

Naringenin chalcone is then cyclized by Chalcone Isomerase (CHI) to produce the flavanone naringenin[1]. While this reaction can occur spontaneously, the enzyme significantly accelerates the rate of formation[2].

Step 3: Flavanone 3-hydroxylase (F3H)

The flavanone naringenin is subsequently hydroxylated at the 3-position by Flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, to yield (+)-aromadendrin (dihydrokaempferol)[3][4].

Conversion of (+)-Aromadendrin to this compound

The final and defining step in the biosynthesis of this compound is the isomerization of (+)-aromadendrin.

Step 4: Chalcone Isomerase (from Eubacterium ramulus)

A specific Chalcone Isomerase (CHI) isolated from the gut bacterium Eubacterium ramulus has been shown to catalyze the direct conversion of (+)-aromadendrin into this compound[5]. This discovery is significant as it demonstrates a novel function for a CHI enzyme. Feeding experiments have shown a direct conversion of 38.1% of (+)-aromadendrin into this compound using this enzyme[5].

Quantitative Data

This section summarizes the available quantitative data for the enzymes involved in the this compound biosynthetic pathway. The kinetic parameters provided are representative values from various plant sources, as data for the specific enzymes from a single source are not fully available.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (various units) | kcat (s⁻¹) | Source Organism |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | ~2 | - | - | Petroselinum crispum |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | 11.60 | - | 69.35 | Oryza sativa[6] |

| Flavanone 3-hydroxylase (F3H) | Naringenin | 3.22 | - | - | Camellia sinensis[7] |

| Dihydroflavonol 4-reductase (DFR) | Dihydrokaempferol | 42.31 | - | - | Camellia sinensis[8] |

Table 2: Heterologous Production Titers

| Product | Host Organism | Titer | Reference |

| Aromadendrin | Streptomyces albidoflavus | 2.6 µg/L | [5] |

| Taxifolin (related flavanonol) | Streptomyces albidoflavus | 2.1 mg/L | [5] |

| Alphitonin (related auronol) | Co-culture of S. albidoflavus and E. coli | 1.9 mg/L | [5] |

| Flavan-3-ols | Escherichia coli co-culture | 40.7 mg/L | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Chalcone Isomerase (CHI) Enzyme Assay

This protocol is adapted for the in vitro characterization of CHI activity.

Materials:

-

Purified recombinant CHI enzyme

-

Naringenin chalcone (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Ethyl acetate

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and 50 µM naringenin chalcone in a total volume of 50 µL.

-

Initiate the reaction by adding 10 µg of purified recombinant CHI protein.

-

As a control, use a reaction mixture with a soluble protein extract from an empty vector control.

-

Incubate the reaction at 30°C for 5 minutes[10].

-

Terminate the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge at 12,000 rpm for 10 minutes to separate the phases[10].

-

Collect the ethyl acetate (upper) layer and evaporate to dryness.

-

Resuspend the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

-

Analyze the product formation by HPLC, monitoring at a wavelength appropriate for naringenin (e.g., 280 nm).

Heterologous Expression of Flavonoid Biosynthesis Genes in E. coli

This protocol outlines a general procedure for expressing the enzymes of the this compound pathway in E. coli.

Procedure:

-

Gene Cloning: Clone the coding sequences of the desired enzymes (CHS, CHI, F3H) into a suitable E. coli expression vector (e.g., pET series).

-

Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture: Grow a starter culture overnight in LB medium containing the appropriate antibiotic. Inoculate a larger volume of fresh medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Reduce the temperature to 16-28°C and continue to incubate for 4-16 hours to allow for soluble protein expression.

-

Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Purification of Recombinant His-tagged Enzymes

This protocol is for the purification of His-tagged recombinant enzymes expressed in E. coli.

Materials:

-

E. coli cell pellet expressing the His-tagged enzyme

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography resin

-

Sonciator or French press

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Binding: Add the clarified lysate to a column containing equilibrated Ni-NTA resin. Allow the lysate to bind to the resin by gravity flow or with gentle agitation.

-

Washing: Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein from the resin using elution buffer. Collect the eluate in fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity of the enzyme.

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.

HPLC Analysis of this compound and Precursors

This protocol provides a general method for the analysis of this compound and its precursors.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV-Vis or photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

Gradient Program (Example):

| Time (min) | % Solvent B |

| 0 | 10 |

| 25 | 40 |

| 30 | 90 |

| 35 | 90 |

| 40 | 10 |

Procedure:

-

Prepare standards of this compound, aromadendrin, and naringenin of known concentrations.

-

Prepare samples by dissolving extracts or reaction products in the mobile phase or a compatible solvent.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

Set the column temperature (e.g., 25-30°C) and flow rate (e.g., 1 mL/min).

-

Set the detection wavelength based on the absorbance maxima of the compounds of interest (e.g., ~290 nm for flavanones).

-

Inject samples and standards onto the HPLC system.

-

Identify compounds by comparing their retention times with those of the standards.

-

Quantify the compounds by creating a standard curve from the peak areas of the standards.

Conclusion

The elucidation of the this compound biosynthetic pathway, particularly the novel role of the Eubacterium ramulus chalcone isomerase, opens new avenues for the biotechnological production of this promising bioactive compound. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of metabolic engineering, natural product chemistry, and drug development, facilitating further investigation and optimization of this compound synthesis.

References

- 1. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Flavanone 3-dioxygenase - Wikipedia [en.wikipedia.org]

- 5. Optimization of flavanonols heterologous biosynthesis in Streptomyces albidoflavus, and generation of auronols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and kinetic properties of chalcone-flavanone isomerase from soya bean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]

Maesopsin in Traditional Medicine: A Technical Guide to its Bioactive Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Maesopsin, a flavonoid compound, has garnered significant interest in the scientific community for its potential therapeutic applications. Traditionally, plants containing this compound have been utilized in folk medicine for the treatment of various ailments. This technical guide provides a comprehensive overview of the traditional uses and scientifically validated bioactive properties of this compound, with a focus on its anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to facilitate further investigation and drug discovery efforts.

Traditional Medicine Applications

This compound and its glycoside derivatives are predominantly found in plants of the Artocarpus and Maesopsis genera. Notably, the leaves of Artocarpus tonkinensis are used in traditional Vietnamese medicine to treat arthritis and backache, highlighting a historical understanding of its anti-inflammatory properties.[1] Ethnobotanical studies have pointed towards the use of extracts from these plants for a range of inflammatory conditions, suggesting a basis for the scientifically observed biological activities of this compound.

Anti-inflammatory Activity

Scientific studies have substantiated the traditional use of this compound-containing plants for inflammatory disorders. The anti-inflammatory effects are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process, responsible for the transcription of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes.

While direct evidence for this compound's interaction is still under investigation, it is hypothesized that like other flavonoids, this compound may inhibit NF-κB activation by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.

Modulation of MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation and cellular stress responses. It consists of a cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Key MAPK families involved in inflammation include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. It is plausible that this compound, similar to other flavonoids, exerts its anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK cascade.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Analysis of Maesopsin from Artocarpus tonkinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maesopsin, specifically this compound 4-O-β-D-glucoside (also referred to as TAT2), is a flavonoid compound that has been isolated from the leaves of Artocarpus tonkinensis.[1][2] This plant has a history of use in traditional Vietnamese medicine for treating conditions like arthritis and backache.[1] Emerging scientific evidence suggests that this compound possesses a range of promising pharmacological activities, including anti-proliferative, anti-inflammatory, immunosuppressive, and anticancer effects, making it a compound of significant interest for drug discovery and development.[1][3]

These application notes provide a comprehensive overview of the isolation, characterization, and biological evaluation of this compound. Detailed protocols for its extraction and purification, along with methods for assessing its anticancer activities, are presented to facilitate further research into its therapeutic potential.

Data Presentation

The biological activity of this compound has been quantified in several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values against various cancer cell lines and enzymes.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CL40 | Colon Cancer | 2.68 ± 0.08 | |

| SW1417 | Colon Cancer | 8.52 ± 0.40 | |

| LS1034 | Colon Cancer | 9.16 ± 0.71 | |

| SW480 | Colon Cancer | 11.21 ± 0.80 | |

| 95D | Lung Cancer | < 5 µM (reported as 8.31 ± 0.20 µg/mL) | |

| SPC-A-1 | Lung Cancer | < 5 µM (reported as 12.64 ± 0.84 µg/mL) | |

| SK-LU-1 | Lung Cancer | < 5 µM (reported as 31.47 ± 2.15 µg/mL) | |

| OCI-AML | Acute Myeloid Leukemia | Growth Inhibition Observed | [2] |

Table 2: Enzyme Inhibitory Activity of this compound (IC50 Values)

| Enzyme | Biological Function | IC50 (µM) | Reference |

| Acetylcholinesterase (AChE) | Neurotransmission | 10.42 | |

| Monoamine Oxidase A (MAO-A) | Neurotransmitter Metabolism | 34.07 | |

| Monoamine Oxidase B (MAO-B) | Neurotransmitter Metabolism | 14.97 |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Artocarpus tonkinensis

This protocol describes a representative method for the isolation and purification of this compound based on published literature. Optimization may be required depending on the specific plant material and equipment.

1. Plant Material and Extraction:

-

Air-dry the leaves of Artocarpus tonkinensis at room temperature and grind them into a fine powder.

-

Macerate the powdered leaves in 70% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

2. Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-